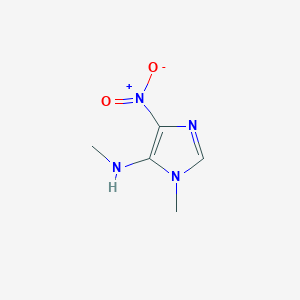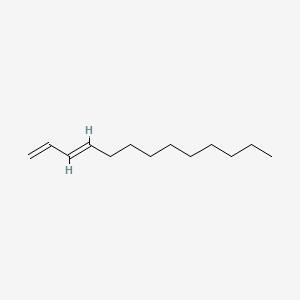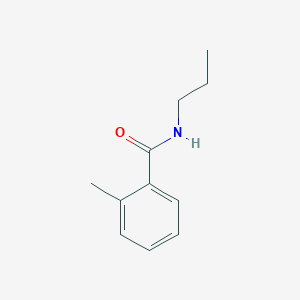
2-methyl-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-propylbenzamide is an organic compound with the molecular formula C11H15NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by a benzene ring substituted with a methyl group and an N-propylamide group. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-methyl-N-propylbenzamide can be synthesized through the direct condensation of 2-methylbenzoic acid and propylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of propylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the amide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. The use of catalysts, such as Lewis acids immobilized on solid supports, can enhance the reaction efficiency and yield. Ultrasonic irradiation has also been reported to improve the reaction rate and yield by providing better mixing and energy transfer .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 2-methylbenzoic acid.
Reduction: 2-methyl-N-propylamine.
Substitution: Halogenated derivatives such as 2-bromo-N-propylbenzamide.
Aplicaciones Científicas De Investigación
2-methyl-N-propylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of amides in biological systems.
Industry: It is used in the production of polymers and as a plasticizer in the plastics industry.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-propylbenzamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- N-methylbenzamide
- N-propylbenzamide
- 2-methylbenzamide
Uniqueness
2-methyl-N-propylbenzamide is unique due to the presence of both a methyl group and an N-propylamide group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as solubility and reactivity, compared to other benzamide derivatives. The specific arrangement of these groups also influences its interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
123862-68-0 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-methyl-N-propylbenzamide |
InChI |
InChI=1S/C11H15NO/c1-3-8-12-11(13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,12,13) |
Clave InChI |
GYZQPZPWICRXQY-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)
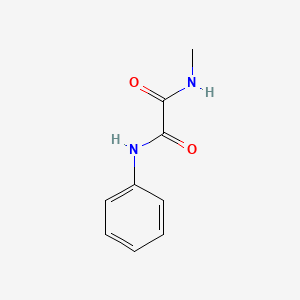
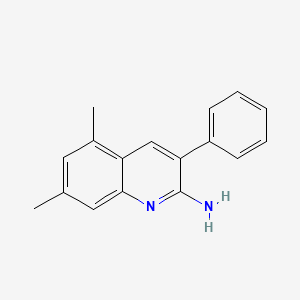
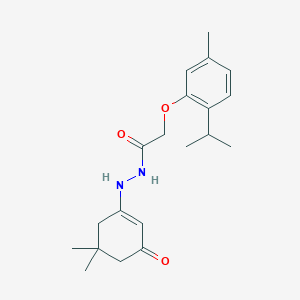
![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
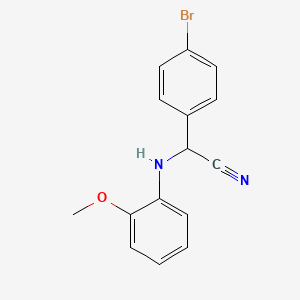

![2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol](/img/structure/B14154229.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
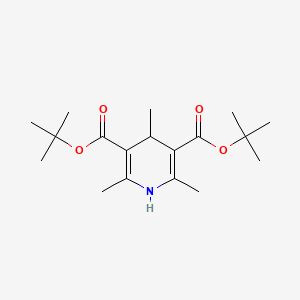
![2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide](/img/structure/B14154252.png)
